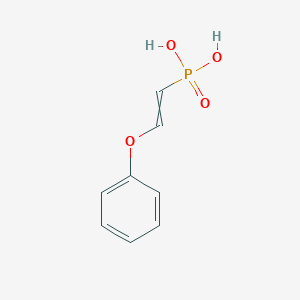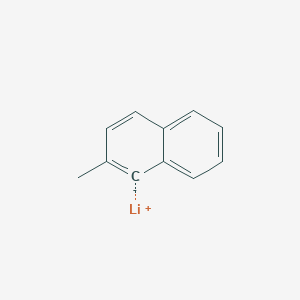![molecular formula C7H10ClNO4 B14478247 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate CAS No. 66471-01-0](/img/structure/B14478247.png)
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate is a chemical compound with a molecular weight of 207.61 g/mol . This compound is known for its unique structure, which includes a carbonochloridate group and a prop-2-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves several steps. One common method includes the reaction of propargyl bromide with an appropriate amine in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbonochloridate group can be replaced by other nucleophiles.
Common reagents used in these reactions include N-bromosuccinimide for bromination and various bases for deprotonation steps. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: This compound is used in the synthesis of biologically active molecules and as a building block for more complex structures.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate involves its reactivity with nucleophiles and electrophiles. The carbonochloridate group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The prop-2-en-1-yloxy group can participate in various organic reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar compounds to 2-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethyl carbonochloridate include:
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is used in bioconjugation and has similar reactivity due to the presence of a prop-2-yn-1-yloxy group.
2-(Prop-2-en-1-yloxy)propanoic acid: This compound shares the prop-2-en-1-yloxy group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a wide range of reactivity and applications in different fields.
Properties
CAS No. |
66471-01-0 |
|---|---|
Molecular Formula |
C7H10ClNO4 |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
2-(prop-2-enoxycarbonylamino)ethyl carbonochloridate |
InChI |
InChI=1S/C7H10ClNO4/c1-2-4-13-7(11)9-3-5-12-6(8)10/h2H,1,3-5H2,(H,9,11) |
InChI Key |
FVSDNXNOCTXNPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)NCCOC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


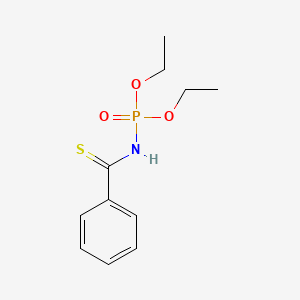

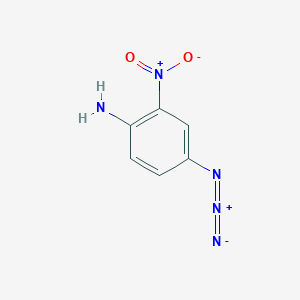

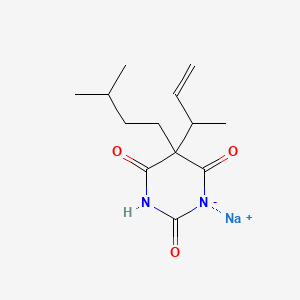
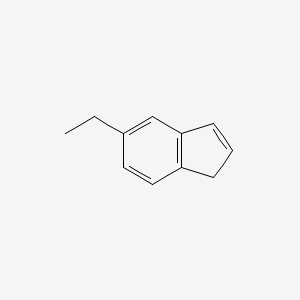
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
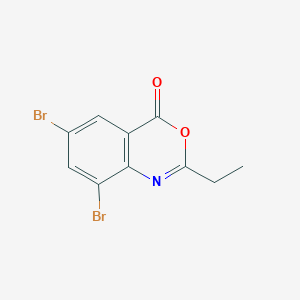
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)

